Increased Lipophilicity (LogP ~2.7 vs. 2.20) Relative to the Non-Methylated 2,6-Analog Enhances Membrane Partitioning Potential
The 4-methyl substituent on CAS 1461707-80-1 contributes an additional ~0.5 LogP units compared to the non-methylated analog ethyl 2-(2-bromo-6-formylphenoxy)acetate (CAS 1187385-79-0), which has an experimentally derived LogP of 2.20 . Based on the well-established Hansch π constant for aromatic methyl (+0.52), the predicted LogP for the target compound is approximately 2.7, placing it closer to the optimal lipophilicity range (LogP 2–3) for oral bioavailability according to Lipinski guidelines while the comparator falls at the lower boundary [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP ~2.7 (predicted from comparator LogP 2.20 + Hansch π CH₃ = +0.52) |
| Comparator Or Baseline | Ethyl 2-(2-bromo-6-formylphenoxy)acetate (CAS 1187385-79-0): LogP = 2.20 (measured/ACD predicted) |
| Quantified Difference | ΔLogP ~ +0.5 units (~3.2-fold increase in octanol/water partition coefficient) |
| Conditions | ACD/Labs Percepta prediction; Hansch fragment constant method |
Why This Matters
A LogP difference of ~0.5 units translates to a ~3.2-fold higher octanol/water partition coefficient, potentially improving passive membrane permeability and altering metabolic stability profiles in cell-based assays compared to the non-methylated analog.
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. American Chemical Society, Washington, DC, 1995. Hansch π constant for aromatic CH₃ = +0.52. View Source
